REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].Cl.Cl[CH2:13][CH2:14][CH:15]1[CH2:19][CH2:18][CH2:17][N:16]1[CH3:20]>CN(C=O)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:13][CH2:14][CH:15]1[CH2:19][CH2:18][CH2:17][N:16]1[CH3:20] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCC1N(CCC1)C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred until H2(g) evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1N NaOH (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the desired product extracted into ether (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined ether layers were washed (2×50 ml) with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(OCCC2N(CCC2)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |